8-Azapurine

Description

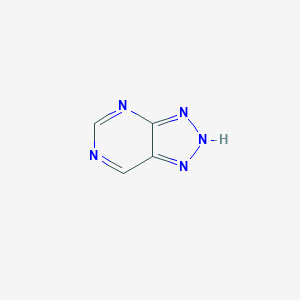

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-triazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181745 | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-40-5, 99331-25-6 | |

| Record name | Triazolopyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZAPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Classical Chemical Synthesis Pathways

Traditional chemical syntheses of 8-azapurines have relied on building the triazole or pyrimidine (B1678525) ring onto a pre-existing corresponding ring system. These methods, while foundational, often face challenges in controlling regioselectivity and may require harsh reaction conditions.

Condensation Reactions from Pyrimidine Precursors

A classical and widely utilized approach to constructing the 8-azapurine core involves the cyclization of appropriately substituted pyrimidine precursors. google.comthieme-connect.de This method, often referred to as the Traube synthesis, typically starts with a 4,5-diaminopyrimidine. The formation of the triazole ring is achieved by reacting the diamine with a source of a single nitrogen atom, most commonly through diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). google.com The resulting diazotized intermediate then undergoes intramolecular cyclization to form the triazole ring fused to the pyrimidine.

The versatility of this method is enhanced by the availability of a wide range of substituted pyrimidine-4,5-diamines, allowing for the introduction of various functional groups onto the final this compound molecule. thieme-connect.de The choice of cyclizing reagent and reaction conditions can be tailored to influence the final product. thieme-connect.de

Diazotization and Nucleophilic Substitution/Amination/Hydrazonation Procedures

A common synthetic route for producing N6-derivatives of this compound involves a sequence of nucleophilic substitution, diazotization, and subsequent amination or hydrazonation. nih.govresearchgate.netrsc.orgnih.gov This process typically begins with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. nih.govresearchgate.net

The initial step is a nucleophilic substitution where one of the chloro groups is replaced by an amino group. nih.govrsc.org The resulting aminopyrimidine is then subjected to diazotization at low temperatures using reagents like sodium nitrite in the presence of an acid. nih.govrsc.org This is followed by an intramolecular cyclization to form the triazolopyrimidine (this compound) ring system. nih.govrsc.org The remaining chloro group on the this compound core is then displaced by various amines or hydrazine (B178648) to yield the desired N6-amino or N6-hydrazone derivatives. nih.govresearchgate.net

Three-Step Pathways: Interrupted CuAAC, Oxidation, and Cyclization Reactions

A modern and efficient approach for the synthesis of fully decorated 8-azapurines, particularly those with alkyl groups at the 6-position, involves a three-step sequence. researchgate.netacs.orgkuleuven.beacs.org This pathway offers a high degree of flexibility and control over the substitution pattern of the final product.

The synthesis commences with an interrupted copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 4-acyl-5-sulfanyl-1,2,3-triazoles. acs.org In the subsequent step, the sulfanyl (B85325) group is oxidized to a sulfonyl group. acs.org The final step involves the reaction of these biselectrophilic 4-acyl-5-sulfonyl-1,2,3-triazoles with bisnucleophilic amidines, which leads to the formation of the desired fully decorated 8-azapurines through cyclization. acs.org This method has proven to be robust for creating a diverse library of this compound derivatives. researchgate.netkuleuven.be

Regioselectivity Considerations in Synthetic Approaches

Controlling the regioselectivity of glycosylation and other substitutions on the this compound ring is a critical aspect of its synthesis. The similar nucleophilicity of the nitrogen atoms in the heterocyclic core can lead to the formation of multiple isomers. mdpi.com

In chemical synthesis, particularly when introducing substituents at the N7, N8, or N9 positions, the formation of isomeric mixtures is a common challenge. nih.gov Solid-phase synthesis strategies have been developed to achieve high regioselectivity, for instance, in the preparation of N7-substituted purines and 8-azapurines. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, have also been employed to predict the regioselectivity of ring closure reactions, aiding in the structural assignment of the final products. researchgate.net

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a powerful alternative to classical chemical synthesis, often providing high regioselectivity and milder reaction conditions. Purine (B94841) nucleoside phosphorylase (PNP) has been extensively studied for its ability to catalyze the synthesis of this compound nucleosides.

Purine Nucleoside Phosphorylase (PNP)-Catalyzed Ribosylation Reactions

Purine nucleoside phosphorylase (PNP) is a key enzyme used in the synthesis of this compound nucleosides through a process called transglycosylation. seela.netthieme-connect.comresearchgate.netresearchgate.net This enzymatic reaction involves the transfer of a ribose or deoxyribose group from a donor nucleoside to the this compound base. seela.netthieme-connect.com

The regioselectivity of PNP-catalyzed ribosylation is highly dependent on the source of the enzyme. For example, recombinant calf PNP primarily yields N7 and N8-ribosylated products of 2,6-diamino-8-azapurine (B97548), with the ratio of these isomers being influenced by the reaction conditions. mdpi.comvulcanchem.com In contrast, E. coli PNP produces a mixture of N8 and N9-substituted ribosides. mdpi.comvulcanchem.com For 8-azaguanine (B1665908), calf PNP-catalyzed ribosylation occurs almost exclusively at the N9 position, while E. coli PNP gives predominantly the N9-riboside along with minor, highly fluorescent N7 and N8-ribosides. mdpi.com

Point mutations in the active site of PNP can further modulate the regioselectivity of the ribosylation reaction. nih.gov For instance, an N243D mutant of calf PNP can shift the ribosylation of 2,6-diamino-8-azapurine from the N7 and N8 positions to the N9 and N7 positions. nih.gov These enzymatic approaches are valuable for producing specific this compound nucleoside isomers that are difficult to obtain through purely chemical methods.

| Enzyme Source | Substrate | Major Ribosylation Products | Minor Ribosylation Products | Reference |

| Recombinant Calf PNP | 2,6-Diamino-8-azapurine | N7, N8 | mdpi.com, vulcanchem.com | |

| E. coli PNP | 2,6-Diamino-8-azapurine | N8, N9 | mdpi.com, vulcanchem.com | |

| Recombinant Calf PNP | 8-Azaguanine | N9 | mdpi.com | |

| E. coli PNP | 8-Azaguanine | N9 | N7, N8 | mdpi.com |

| Calf PNP (N243D mutant) | 2,6-Diamino-8-azapurine | N9, N7 | nih.gov |

Investigation of Ribosylation Site Selectivity and Modulation by Enzyme Mutants

The enzymatic synthesis of this compound nucleosides, particularly utilizing purine nucleoside phosphorylase (PNP), presents a powerful alternative to chemical methods. A significant area of investigation has been the site-selectivity of ribosylation and the ability to modulate this selectivity through enzyme engineering.

Enzymatic ribosylation of fluorescent this compound derivatives, such as 8-azaguanine and 2,6-diamino-8-azapurine, using PNP as a catalyst can lead to the formation of N7, N8, and N9-ribosides. rsc.orgacs.orgmdpi.com The specific isoform of PNP used is a critical determinant of the resulting product distribution. For instance, calf spleen PNP-catalyzed ribosylation of 2,6-diamino-8-azapurine yields predominantly N7 and N8-ribosides, whereas the E. coli PNP produces a mixture of N8 and N9-substituted ribosides. mdpi.comuliege.be In the case of 8-azaguanine, calf PNP exclusively yields the N9-riboside, while E. coli PNP produces mainly the N9-riboside with minor amounts of highly fluorescent N7 and N8-ribosides. mdpi.comuliege.be

Point mutations in the active site of PNP have been shown to be a highly effective strategy for altering the site-selectivity of ribosylation. The N243D mutant of calf PNP, for example, directs ribosylation of 2,6-diamino-8-azapurine to the N7 and N9 positions, a shift from the wild-type enzyme's preference for N7 and N8. rsc.orgacs.org This same mutant also facilitates the synthesis of the fluorescent N7-β-D-ribosyl-8-azaguanine. rsc.orgacs.org Similarly, the D204N mutant of E. coli PNP can be employed to generate non-canonical ribosides of 8-azaadenine (B1664206) and 2,6-diamino-8-azapurine. rsc.orgacs.org

The enzymatic synthesis of 2'-deoxyribonucleosides of 8-azapurines has also been explored using recombinant E. coli PNP. clockss.org This has been achieved through transglycosylation from other 2'-deoxynucleosides or via a one-pot synthesis from 2-deoxy-D-ribose using a combination of recombinant E. coli ribokinase (RK), phosphopentomutase (PPM), and PNP. clockss.org

| This compound Substrate | PNP Enzyme Source | Key Findings on Ribosylation |

|---|---|---|

| 2,6-Diamino-8-azapurine | Calf Spleen (Wild-Type) | Produces predominantly N7 and N8-ribosides. mdpi.comuliege.be |

| 2,6-Diamino-8-azapurine | Calf Spleen (N243D Mutant) | Shifts selectivity to N7 and N9-ribosides. rsc.orgacs.org |

| 2,6-Diamino-8-azapurine | E. coli (Wild-Type) | Yields a mixture of N8 and N9-ribosides. mdpi.comuliege.be |

| 8-Azaguanine | Calf Spleen (Wild-Type) | Exclusively produces the N9-riboside. mdpi.comuliege.be |

| 8-Azaguanine | E. coli (Wild-Type) | Mainly produces the N9-riboside with minor N7/N8 products. mdpi.comuliege.be |

Derivatization Strategies and Analogue Synthesis

Synthesis of N-Substituted and N-Alkyl Derivatives

The synthesis of N-substituted and N-alkyl derivatives of 8-azapurines has been achieved through various strategies, often involving the construction of the heterocyclic ring from N-alkylated precursors. For example, N-alkyl-1,6-dihydro-8-azapurines have been synthesized from corresponding N-alkyl-4-amino-5-aminomethyl-1,2,3-triazoles. rsc.org Subsequent dehydrogenation of these dihydro-compounds with potassium permanganate (B83412) yields the aromatic N-alkyl-8-azapurines. rsc.org Similarly, N-alkyl-1,6-dihydro-8-azapurin-2-thiones have been prepared by reacting 4-amino-5-aminomethyl-N-methyl-1,2,3-triazoles with carbon disulfide. rsc.org

Direct alkylation of the this compound ring system can lead to a mixture of regioisomers. For instance, the reaction of 8-azaadenine, 8-aza-2,6-diaminopurine, and 8-azaguanine with phosphoroorganic synthons in the presence of cesium carbonate results in the formation of N7, N8, and N9-alkylated derivatives. acs.org The solvent has been shown to play a crucial role in directing the site of N-alkylation in related azolo-fused pyrimidine systems, with different solvents favoring the formation of specific isomers. nih.gov

Synthesis of N6 Amino and Hydrazone Derivatives

A significant class of this compound derivatives are those substituted at the N6 position with amino and hydrazone functionalities. The synthesis of these compounds often commences with 4,6-dichloropyrimidine. nih.govnih.gov A general route involves nucleophilic substitution with an appropriate amino alcohol, followed by diazotization and subsequent amination or hydrazonation to introduce the desired N6 substituent. nih.govnih.gov

For the synthesis of N6 amino derivatives, the intermediate triazolopyrimidines are reacted with various amines. nih.gov To prepare N6 hydrazone derivatives, the key intermediate is first treated with hydrazine hydrate (B1144303), followed by condensation with a range of aromatic aldehydes. nih.govnih.gov

| Derivative Type | Key Synthetic Steps | Starting Materials |

|---|---|---|

| N6 Amino Derivatives | 1. Nucleophilic substitution with amino alcohol. 2. Diazotization. 3. Amination with various amines. nih.gov | 4,6-dichloropyrimidine, amino alcohols, various amines. nih.gov |

| N6 Hydrazone Derivatives | 1. Nucleophilic substitution with amino alcohol. 2. Diazotization. 3. Hydrazination with hydrazine hydrate. 4. Condensation with aromatic aldehydes. nih.govnih.gov | 4,6-dichloropyrimidine, amino alcohols, hydrazine hydrate, aromatic aldehydes. nih.govnih.gov |

Preparation of Carbocyclic Nucleoside Hydrazones

A series of novel this compound carbocyclic nucleoside hydrazones have been synthesized, demonstrating the versatility of this scaffold. The synthetic route begins with an amino alcohol and a pyrimido dichloride. These compounds are valuable as mimics of natural nucleosides where the ribose sugar is replaced by a carbocyclic ring.

Synthesis of Acyclic Nucleotide Analogs

Acyclic nucleotide analogs of 8-azapurines have been synthesized and evaluated for their biological activities. The synthesis involves the reaction of this compound bases such as 8-azaadenine, 8-aza-2,6-diaminopurine, and 8-azaguanine with various phosphoroorganic synthons. acs.org This reaction, typically carried out using cesium carbonate as a base, yields a mixture of regioisomeric N7, N8, and N9-(2-(phosphonomethoxy)alkyl) derivatives. acs.org Subsequent deprotection affords the final acyclic nucleotide analogs. acs.org

Generation of Glycosylated Derivatives

The glycosylation of 8-azapurines is a key method for the synthesis of nucleoside analogs. However, these reactions can be challenging due to a lack of stereo- and regioselectivity. For example, glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its halogenated analogs can result in both N9 and N8-glycosylated products. nih.gov The synthesis of N8-glycosylated 8-aza-2-methylhypoxanthine and 8-aza-6-thiohypoxanthine 2'-deoxynucleosides has also been reported. A concise synthetic route to 8-azanebularine (B10856982) analogues has been developed, featuring a copper-catalyzed 1,3-dipolar cycloaddition and a palladium-catalyzed cascade reaction to construct the hypoxanthine (B114508) motif.

Design and Synthesis of Photo-Transformable Derivatives

The development of photo-transformable this compound derivatives represents a significant advancement in the chemical biology and pharmacology of this heterocyclic system. These molecules are engineered to undergo specific chemical changes upon exposure to light, allowing for precise spatiotemporal control over their activity or properties. The design strategies primarily revolve around the introduction of photolabile groups or the intrinsic photosensitivity of the this compound scaffold itself.

Research into new 2-aryl-1,2,3-triazolopyrimidines, which are analogues of 8-azapurines, has led to the design and synthesis of derivatives with unique photochemical properties. researchgate.net These compounds were found to exhibit an increase in emission intensity over time when irradiated. rsc.org This phenomenon was investigated through mass spectrometry, quantum mechanical calculations, and analysis of literature data, which suggested a potential photo-transformation pathway. rsc.org The proposed mechanism involves the homolytic cleavage of a carbon-chlorine (C-Cl) bond upon irradiation with UV light. rsc.org The structure of the resulting active intermediate was confirmed through a combination of mass spectrometry experiments and the synthesis of the presumed transformation products. rsc.org The kinetics of these photo-transformations were measured in various solvents to determine their rates. researchgate.net

The general principle behind creating such photo-responsive molecules often involves "caging," where a photolabile protecting group is attached to a biologically active molecule, rendering it inactive. nih.gov Irradiation with light at a specific wavelength cleaves the caging group, releasing the active molecule. nih.gov While early studies on photo-responsive compounds focused on molecules like cAMP, the principles can be applied to the this compound framework. nih.govacs.org Another approach involves using moieties like azobenzene, which can be reversibly isomerized between trans and cis forms with light, thereby altering the conformation and activity of the molecule it is attached to. nih.gov

The synthesis of these specialized derivatives often builds upon established methods for creating the core this compound structure. These methods can include the cyclization of substituted pyrimidines or post-cyclization functionalization. researchgate.netresearchgate.net For instance, a versatile three-step synthetic pathway allows for the creation of a diverse library of fully decorated 8-azapurines, which can then be subjected to further modifications to install photo-responsive elements. researchgate.net The synthesis of N6-derivatives of this compound has been achieved through conventional procedures like nucleophilic substitution, diazotization, and amination or hydrazonation, starting from materials like 4,6-dichloropyrimidine. nih.gov

In one study, new 2-aryl-1,2,3-triazolopyrimidines were designed and synthesized, and their optical properties were extensively studied. rsc.org Density Functional Theory (DFT) calculations were used to predict their absorption and fluorescence spectra and to understand the effect of solvents on their optical properties. rsc.org This theoretical underpinning is crucial for the rational design of molecules with desired photo-transformable characteristics.

The table below summarizes key findings related to a specific class of photo-transformable this compound analogues.

| Compound Class | Modification | Proposed Photo-Transformation Mechanism | Key Research Finding | Reference |

| 2-Aryl-1,2,3-triazolopyrimidines | Aryl group with chlorine substituent | Homolytic cleavage of a C-Cl bond upon UV irradiation | Emission intensity increases over time upon irradiation; rate of transformation is solvent-dependent. | researchgate.netrsc.org |

This targeted design and synthesis of 8-azapurines that can be altered by light opens up new avenues for their application as fluorescent probes in biological imaging and as tools in materials science. researchgate.net

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies

X-ray crystallography provides definitive, high-resolution insights into the solid-state structure of molecules. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

Table 1: Crystallographic Data for Selected 8-Azapurine Derivatives

| Compound | Protonation Site(s) | Reference |

|---|---|---|

| 8-Azaguanine (B1665908) monohydrate | N1, N9 | sci-hub.se |

| 8-Azahypoxanthine (B1664207) | N1, N8 | sci-hub.se |

X-ray crystallography is crucial for unambiguously identifying where protons and metal ions bind to the this compound core. Crystal structure determinations have established the primary protonation sites for several key derivatives. For 8-azaguanine monohydrate, protonation occurs at the N1 and N9 positions, while for 8-azahypoxanthine, the N1 and N8 atoms are protonated. sci-hub.se

The interaction with metal ions is also clarified through these structural studies. The methylmercury(II) cation (CH₃Hg⁺), a tool for probing metal binding sites, primarily coordinates to the N9 position of 8-azaadenine (B1664206). sci-hub.se However, other metal ions show different preferences. For instance, in tetraaquo-bis(8-azahypoxanthinato) complexes, Cadmium(II) coordinates at N7, whereas Mercury(II) binds at N9. sci-hub.se In acidic conditions, Zinc(II) has been found to interact with protonated 8-azaadenine at the N3 position. sci-hub.se These findings highlight how the specific metal ion and environmental conditions dictate the coordination site. sci-hub.senih.gov

Table 2: Experimentally Determined Metallation Sites in this compound Derivatives

| This compound Derivative | Metal Ion | Coordination Site | Reference |

|---|---|---|---|

| 8-Azaadenine | Zn(II) | N3 | sci-hub.se |

| 8-Azaadenine | Hg(II) | N3 (weakly) | sci-hub.se |

| 8-Azahypoxanthine | Cd(II) | N7 | sci-hub.se |

| 8-Azahypoxanthine | Hg(II) | N9 | sci-hub.se |

| 8-Azaadenine | CH₃Hg⁺ | N9 (primary) | sci-hub.se |

Spectroscopic Approaches to Structural Investigations

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing valuable data on structure, conformation, and electronic properties in solution. bohrium.com

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. bohrium.comcopernicus.org It is particularly useful for investigating tautomeric equilibria, as different tautomers often give rise to distinct signals in ¹H, ¹³C, and ¹⁵N NMR spectra. bohrium.commdpi.com For this compound derivatives, NMR studies, often combined with theoretical calculations, help to characterize the different tautomeric forms present and determine their relative populations under various conditions. nih.govnih.gov

The analysis of chemical shifts and spin-spin coupling constants provides detailed information about the electronic environment of the nuclei and the connectivity of atoms. nih.gov This data can be used to distinguish between, for example, N7-H and N9-H tautomers. Furthermore, advanced NMR techniques can be used for conformational analysis, determining the preferred spatial arrangement of substituents and the flexibility of the molecule in solution. nih.govnih.govrsc.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. This technique is highly sensitive to changes in the electronic structure that occur during prototropic equilibria (the transfer of a proton between different sites). encyclopedia.pub Different tautomers and ionic species of 8-azapurines typically exhibit distinct UV-Vis absorption spectra. nih.govbeilstein-journals.org

By monitoring changes in the absorption spectrum as a function of pH or solvent polarity, researchers can identify the various species present in solution and calculate the equilibrium constants (pKa values) for their interconversion. beilstein-journals.org Computational methods are often used in conjunction with experimental spectra to assign absorption bands to specific tautomeric forms. nih.govrsc.org For instance, studies on 8-azaguanine have utilized its intrinsic fluorescence and absorption properties to investigate its tautomeric equilibrium. nih.gov

Computational Methods in Structural and Tautomeric Analysis

Computational chemistry has become an indispensable tool for complementing and interpreting experimental findings. researchgate.netresearchgate.netnasa.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the structure and properties of this compound derivatives. rsc.orgorientjchem.org

These methods allow for the calculation of the geometries and relative energies of different possible tautomers and conformers in both the gas phase and in solution. orientjchem.orgnih.gov Such calculations can predict which tautomer is most stable. For example, theoretical studies have shown that for 8-azaguanine, tautomers protonated at the N1 and N9 positions are dominant. nih.gov Similarly, computations for 2,6-diamino-8-azapurine (B97548) indicate that the N(9)-H tautomer is the most populated. researchgate.net

Computational models are also employed to predict spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption wavelengths. nih.govnih.govrsc.org The close agreement often found between calculated and experimental data validates the computational models and allows for a more confident assignment of experimental observations to specific molecular structures. nih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization and Tautomeric Equilibria Determination

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate determination of molecular structures and the relative stabilities of tautomers. In the case of this compound, DFT calculations have been employed to optimize the geometries of its various tautomeric forms and to elucidate the tautomeric equilibria.

Theoretical studies on this compound derivatives, such as 2-aryl-1,2,3-triazolopyrimidines, have utilized DFT for molecular geometry optimization of both the ground and first singlet excited states. rsc.org Such calculations are fundamental to understanding the molecule's spatial arrangement and the energetic landscape of its different conformational states.

The tautomeric equilibrium of this compound and its derivatives is a critical aspect of its chemistry, influencing its interaction with other molecules. DFT computations have been successfully applied to study the tautomeric equilibria of amino forms of this compound, such as 2,6-diamino-8-azapurine and 8-aza-iso-guanine. researchgate.net These studies involve the optimization of various tautomeric forms in both the gas phase and in solution, followed by vibrational analysis and thermochemistry calculations to determine the Gibbs free energy, enthalpy, and entropy. researchgate.net The relative Gibbs free energies are then used to compute the population distribution of the different tautomers. researchgate.net For instance, in a study of 2,6-diamino-8-azapurine, DFT computations revealed that the tautomer protonated at the N(9) position is the most populated, which is in agreement with experimental data. researchgate.net

Table 1: Tautomeric Equilibria of this compound Derivatives

| Derivative | Computational Method | Most Stable Tautomer (Gas Phase) | Most Stable Tautomer (Aqueous Solution) |

| 2,6-diamino-8-azapurine | DFT | N(9)-H | N/A |

| 8-aza-iso-Guanine | DFT | N(3)-H | N(8)-H |

Note: This table is based on data from theoretical studies on this compound derivatives and illustrates the application of DFT in determining tautomeric preferences.

Quantum Mechanical Calculations for Electronic Structure and pKa Prediction

Quantum mechanical calculations are indispensable for probing the electronic structure and predicting the acidity (pKa) of molecules like this compound. These calculations provide valuable information on orbital energies, charge distribution, and the propensity of the molecule to donate or accept a proton.

The electronic structure of this compound derivatives has been investigated using methods like DFT to understand their photophysical and photochemical properties. rsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. researchgate.netnih.govresearchgate.netthaiscience.infomdpi.com

Table 2: Electronic Properties and Acidity of this compound

| Property | Method | Value |

| HOMO Energy | DFT (Typical for similar heterocycles) | N/A (Specific data for this compound not found) |

| LUMO Energy | DFT (Typical for similar heterocycles) | N/A (Specific data for this compound not found) |

| HOMO-LUMO Gap | DFT (Typical for similar heterocycles) | N/A (Specific data for this compound not found) |

| Experimental pKa1 | Experimental | ~2.5 (for the cation) |

| Experimental pKa2 | Experimental | ~8.5 (for the neutral molecule) |

| Predicted pKa | Quantum Mechanics (General methodology) | N/A (Specific prediction for this compound not found) |

Spectroscopic Properties and Applications As Fluorescent Probes

Characterization of Intrinsic Fluorescence Emission

Unlike the natural purines, which are largely non-fluorescent, many 8-azapurine analogs exhibit moderate to intense fluorescence. rsc.org This fluorescence is highly sensitive to environmental factors such as pH, solvent polarity, and isotopic substitution, making them effective sensors for microenvironmental changes. rsc.org

Analysis of pH-Dependent Fluorescence and Phototautomerism

The fluorescence of 8-azapurines is strongly dependent on the pH of the medium, a phenomenon directly linked to the compound's prototropic and phototautomeric equilibria. rsc.orgvulcanchem.com Prototropic tautomerism, the migration of a proton between different positions on the molecule, is a key factor governing the fluorescent behavior of these compounds.

For instance, 8-azaguanine's fluorescence in its neutral form is attributed to its minor N(8)-H tautomer, which constitutes only about 10-15% of the population, while the major N(9)-H tautomer is essentially non-fluorescent. researchgate.net Similarly, spectroscopic analyses of 2,6-diamino-8-azapurine (B97548) reveal that it predominantly exists as the N9H tautomer in neutral aqueous solutions. vulcanchem.com

Changes in pH can induce shifts in the tautomeric equilibrium and, consequently, alter the fluorescence emission. In acidic conditions (pH ~2.5), the fluorescence of 2,6-diamino-8-azapurine shifts from 365 nm to approximately 410 nm. vulcanchem.com This is attributed to protonation-induced a shift in tautomerism from the N9H form towards the N8H form. vulcanchem.com 8-azaguanosine, the ribonucleoside of 8-azaguanine (B1665908), is weakly fluorescent in its neutral state (below pH 6) but becomes strongly fluorescent as a monoanion (pKa ~8). preprints.org This pH-dependent fluorescence allows 8-azaguanine to serve as a reporter for the ionization states of purines in structured RNAs. acs.org

A notable example of phototautomerism is observed in 8-azaxanthine (B11884), which displays intense fluorescence in weakly acidic aqueous media with a maximum emission at 420 nm and an unusually large Stokes shift. rsc.org This emission is identified as originating from a phototautomeric monoanion. rsc.org In neutral aqueous medium (pH 7), this fluorescence disappears as the compound deprotonates in the ground state to form a non-fluorescent anion. rsc.org

Table 1: pH-Dependent Fluorescence of Selected 8-Azapurines

| Compound | Condition | Emission λmax (nm) | Key Observation | Reference(s) |

|---|---|---|---|---|

| 2,6-Diamino-8-azapurine | Neutral | 365 | Intense fluorescence from N9H tautomer. | vulcanchem.com |

| 2,6-Diamino-8-azapurine | Acidic (pH ~2.5) | 410 | Shift attributed to protonation and tautomeric shift to N8H form. | vulcanchem.com |

| 8-Azaguanosine | Neutral (pH < 6) | - | Weakly fluorescent. | preprints.org |

| 8-Azaguanosine | Anionic (pKa ~8) | - | Strongly fluorescent. | preprints.org |

| 8-Azaxanthine | Weakly Acidic | 420 | Intense fluorescence from phototautomeric monoanion. | rsc.org |

Investigation of Excited-State Proton Transfer (ESPT) Reactions

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon photoexcitation. This phenomenon is a key aspect of the fluorescence of several this compound derivatives. rsc.orgvulcanchem.com The rate of ESPT is highly sensitive to the microenvironment, particularly the hydrogen-bonding network, making nucleobase analogs that undergo ESPT valuable probes for studying interactions with biomolecules. rsc.org

Studies on 8-azaxanthine and its 8-methyl derivative using time-resolved fluorescence spectroscopy have provided direct evidence for ESPT. nih.govx-mol.com In weakly acidified alcoholic media, these compounds exhibit dual emissions. nih.govx-mol.com The long-wavelength emission was found to be delayed relative to the excitation pulse, with a rise time of 0.4–0.5 ns in both methanol (B129727) and deuterated methanol, confirming a two-state photo-transformation model. nih.govx-mol.com

2,6-Diamino-8-azapurine also participates in ESPT reactions. vulcanchem.com Upon protonation in acidic media, the shift in tautomerism towards the N8H form is followed by a rapid deprotonation in the excited state. vulcanchem.com This process contributes to the observed shift in fluorescence emission. vulcanchem.com

Effects of Solvent and Isotope Changes on Fluorescence

The fluorescence properties of 8-azapurines are significantly influenced by the solvent environment and isotopic substitution. rsc.org For example, 8-azaxanthine and its N8-methyl derivative show dual fluorescence in solvents like methanol and isopropanol, a phenomenon not observed in its N(3)-methylated counterparts. researchgate.net This solvent-dependent dual fluorescence is also a characteristic of the neutral forms of 8-azaisoguanine and its N-methyl derivatives. rsc.org

Isotope effects are also prominent. In the case of 8-azaxanthine, substituting water with deuterium (B1214612) oxide leads to observable changes in the emission spectrum in aqueous methanol solutions. researchgate.net While the model of phototautomerism explains many of these observations, some anomalous isotope effects remain an area of active investigation. nih.govresearchgate.net

Applications as Fluorescent Probes in Enzymology

The unique fluorescent properties of 8-azapurines make them excellent probes for studying enzyme mechanisms and kinetics, particularly for enzymes involved in purine (B94841) metabolism. rsc.orgresearchgate.net Their ability to substitute for natural purines in many biochemical processes further enhances their utility. rsc.org

Monitoring Enzyme Activities and Reaction Kinetics (e.g., Purine Nucleoside Phosphorylase, Urate Oxidase)

The change in fluorescence upon enzymatic conversion makes 8-azapurines ideal for real-time monitoring of enzyme reactions. vulcanchem.com

Purine Nucleoside Phosphorylase (PNP): 8-azapurines are effective substrates for PNP, an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides. researchgate.netnih.gov The enzymatic ribosylation of fluorescent 8-azapurines like 8-azaguanine and 2,6-diamino-8-azapurine by PNP leads to the formation of N9, N8, and N7-ribosides, each with distinct fluorescent properties. nih.gov For example, the N7- and N8-ribosides of 2,6-diamino-8-azapurine are useful for analytical purposes; the N7-riboside is a good fluorogenic substrate for mammalian PNPs, while the N8-riboside is selective for the E. coli enzyme. nih.gov The enzymatic synthesis of 8-azaguanosine from 8-azaguanine, catalyzed by calf spleen PNP, is nearly irreversible and can be readily monitored. preprints.org

Urate Oxidase: 8-azaxanthine has been identified as a fluorescent inhibitor of urate oxidase. researchgate.net Its fluorescence properties can be utilized to study the binding and inhibition kinetics of this enzyme. researchgate.net

Table 2: Applications of 8-Azapurines in Monitoring Enzyme Activity

| This compound Derivative | Enzyme | Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| 8-Azaguanine, 2,6-Diamino-8-azapurine | Purine Nucleoside Phosphorylase (PNP) | Monitoring enzymatic ribosylation | Formation of distinctly fluorescent N7, N8, and N9-ribosides allows for real-time reaction monitoring. | nih.govmdpi.com |

| N7-β-d-ribosyl-2,6-diamino-8-azapurine | Mammalian PNP | Fluorogenic substrate | Enables selective assay of mammalian PNP activity. | nih.gov |

| N8-β-d-ribosyl-2,6-diamino-8-azapurine | E. coli PNP | Fluorogenic substrate | Enables selective assay of bacterial PNP activity. | nih.gov |

Probing Active Sites of Purine-Related Enzymes and Ribozymes

The sensitivity of this compound fluorescence to the microenvironment makes them excellent probes for investigating the active sites of enzymes and ribozymes. rsc.orgmdpi.com By incorporating these fluorescent analogs into nucleic acids or as substrates, researchers can gain insights into local structure, dynamics, and catalytic mechanisms. acs.orggrantome.com

For example, 8-azaguanine has been used to probe the ionization states of nucleobases within structured RNAs, which is crucial for understanding the catalytic mechanisms of ribozymes. acs.org When incorporated into RNA, the fluorescence of 8-azaguanine is quenched but remains pH-dependent, providing information about the local environment. acs.org Similarly, 8-azaadenosine (B80672) has been incorporated into ribozyme molecules to report on acid-base equilibria that are important for the reaction mechanism. preprints.org These probes are instrumental in determining the microscopic pKa values of active site nucleobases in ribozymes like the hairpin ribozyme. grantome.com

Applications in Nucleic Acid Research

8-azapurines serve as effective isosteric and isomorphic analogues of natural purines, allowing them to be incorporated into nucleic acids with minimal structural perturbation. nih.govrsc.orgnih.gov Their inherent fluorescence, which is often sensitive to the local environment, makes them excellent probes for investigating the structure, dynamics, and interactions of DNA and RNA. nih.govresearchgate.netacs.org

8-azapurines, when incorporated into oligonucleotides, act as fluorescent reporters of nucleic acid conformation and dynamics. researchgate.net For example, 8-azaguanine (8-azaG) can replace guanine (B1146940) and its fluorescence is sensitive to its protonation state, which can be used to probe the local environment within a nucleic acid structure. researchgate.netacs.org Although its fluorescence is significantly quenched when incorporated into base-paired RNA, it remains pH-dependent, allowing for the determination of the ionization states of nucleobases. acs.org The replacement of guanine with 8-azaG does not significantly alter the melting temperature of RNA duplexes, indicating that it does not disrupt stacking and hydrogen bonding interactions. acs.org Similarly, other this compound nucleosides like 8-azaadenosine have been used as probes in nucleic acid research. preprints.org

The fluorescence quantum yield and emission wavelength of 8-azapurines can be highly sensitive to factors like pH and solvent polarity. nih.govrsc.org This sensitivity allows them to be used to monitor changes in the microenvironment of the nucleic acid, providing insights into structural transitions and dynamic processes. researchgate.net

| Compound | Condition | Fluorescence Quantum Yield (Φ) | Emission Maximum (λmax) | Key Application |

|---|---|---|---|---|

| 8-azaguanosine (anionic form) | pH > 8.05 | 0.55 | ~360 nm | Probing micro-acidity in ribozymes. preprints.orgnih.gov |

| 8-azaadenosine (neutral species) | Neutral pH | 0.06 | - | Reporting on acid-base equilibria in ribozymes. preprints.orgnih.gov |

| N9-β-d-riboside of 2,6-diamino-8-azapurine | - | ~0.9 | ~365 nm | General fluorescent probe. mdpi.com |

| N8-β-d-riboside of 2,6-diamino-8-azapurine | - | ~0.4 | ~430 nm | General fluorescent probe. mdpi.com |

The pH-dependent fluorescence of 8-azapurines has been particularly useful in elucidating the mechanisms of catalytic RNAs, or ribozymes. nih.govresearchgate.net By substituting a natural purine in a ribozyme's active site with an this compound analogue, researchers can monitor local changes in protonation states during the catalytic cycle. grantome.com

For instance, 8-azaguanosine has been used as a probe to determine the micro-acidity of the active guanine residue in the glmS ribozyme. preprints.org The strong fluorescence of its monoanionic form (pKa ~8) contrasts with the weak fluorescence of its neutral form, providing a clear signal for changes in the local pH. preprints.org Similarly, 8-azaadenosine, which is moderately fluorescent in its neutral form, has been incorporated into ribozyme molecules to report on acid-base equilibria that are important for the reaction mechanism. preprints.org These studies provide fundamental insights into how RNA enzymes utilize their functional groups for catalysis. grantome.com

The fluorescence of 8-azapurines and their derivatives is a valuable tool for studying interactions between polynucleotides and other molecules. nih.govnih.gov For example, the fluorescence of 8-aza-7-deaza-2-aminopurine and its 2,6-diaminopurine (B158960) analog has been applied in studies of polynucleotide interactions. nih.govpreprints.org

When an this compound is incorporated into a DNA or RNA strand, changes in its fluorescence upon binding to a protein or another nucleic acid can provide information about the binding event and the nature of the interaction. researchgate.net The sensitivity of this compound fluorescence to the surrounding environment makes it a powerful reporter for conformational changes that occur during these interactions. nih.govresearchgate.net

Bioimaging Applications and Cellular Probing

The fluorescent properties of 8-azapurines also lend themselves to applications in cellular imaging. rsc.org

Fluorescent this compound derivatives have been developed to study cellular processes through microscopy. researchgate.net Studies with 2-aryl-1,2,3-triazolopyrimidines, which are analogues of 8-azaguanine, have shown that these compounds can penetrate live mammalian cells. rsc.orgresearchgate.net

Once inside the cell, these fluorescent probes have been observed to accumulate in specific subcellular compartments. rsc.orgresearchgate.net Correlative light and electron microscopy have been used to track the self-assembly of nonfluorescent small molecules by doping them with a fluorescent hydrogelator, with accumulation observed in the endoplasmic reticulum, Golgi apparatus, and lysosomes. acs.org Specifically, 2-aryl-1,2,3-triazolopyrimidines have been shown to selectively accumulate in the cell membrane, the Golgi complex, and the endoplasmic reticulum. rsc.orgresearchgate.net This ability to enter cells and localize to specific organelles makes this compound derivatives promising tools for bioimaging and for probing cellular functions and the intracellular fate of small molecules. rsc.orgacs.org

Fluorescence Microscopy in Biological Systems

The intrinsic fluorescence of this compound derivatives makes them valuable tools for fluorescence microscopy, enabling the study of various biological processes within living cells. wikipedia.orgflybase.orgmpg.de These compounds are isosteric and isomorphic analogs of natural purines, meaning they can often substitute for their natural counterparts in biochemical pathways without significantly altering the structure of macromolecules like RNA. flybase.orgwikipedia.orgfishersci.canih.gov This property, combined with their fluorescence, allows for their use as probes in enzymology, for monitoring enzyme activities, and for investigating the structure and function of nucleic acids. fishersci.cafishersci.fibidd.groupnih.gov

The application of this compound nucleosides in fluorescence microscopy is particularly promising for assays of enzyme activities, such as those of purine nucleoside phosphorylase (PNP) and nucleoside hydrolases, both in vitro and within living cells. wikipedia.orgflybase.orgwikipedia.org For instance, the enzymatic conversion of a weakly fluorescent this compound to a strongly fluorescent this compound nucleoside can be monitored to quantify enzyme kinetics. wikipedia.orgguidetopharmacology.org

Different this compound derivatives exhibit distinct spectroscopic properties that can be leveraged for specific applications. For example, 8-azaadenosine shows moderate fluorescence over a wide pH range. wikipedia.orgflybase.org In contrast, 8-azaguanosine is weakly fluorescent in its neutral form (below pH 6) but becomes a strong emitter as a monoanion at higher pH. wikipedia.orgflybase.orguni.lu This pH-dependent fluorescence is a key feature, allowing these molecules to serve as reporters for acid-base equilibria in biological microenvironments, such as the active sites of ribozymes. wikipedia.orgflybase.orgnih.gov

Some derivatives have been designed to target specific cellular compartments. For example, certain 2-aryl-1,2,3-triazolopyrimidines, which are a class of this compound derivatives, have been shown to penetrate cells and accumulate selectively in the cell membrane, the Golgi complex, and the endoplasmic reticulum. fishersci.at This localization provides opportunities to study the dynamics and functions of these specific organelles.

Furthermore, the fluorescence of these probes can be sensitive to their local environment, providing information about molecular interactions and structural changes. When incorporated into RNA, the fluorescence of 8-azaguanine is significantly quenched but remains pH-dependent, offering a way to probe the ionization states of nucleobases within structured RNAs. nih.gov The enzymatic ribosylation of 2,6-diamino-8-azapurine can produce different isomers (N7, N8, and N9-ribosides) depending on the enzyme source, with each product displaying unique and high fluorescence quantum yields. flybase.orgnih.gov The N8-riboside, in particular, is a promising indicator for E. coli PNP activity in biological samples. nih.gov

The following table summarizes the fluorescence properties of selected this compound derivatives, highlighting their potential as fluorescent probes in biological studies.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Conditions/Notes |

| 8-Azaadenosine | ~280 | ~360-370 | 0.06 | Neutral species, broad pH range. guidetopharmacology.orgepa.gov |

| 8-Azaguanosine | ~310 | ~400 | 0.55 | Anionic species (pKa ~8). guidetopharmacology.orgepa.gov |

| 8-Azainosine | ~280 | ~365 | 0.02 | Anionic species (pKa ~8.0). guidetopharmacology.org |

| 8-Azaxanthine | ~280-300 | ~420 | - | Neutral species, emits with a large Stokes shift. bidd.groupnih.gov |

| 2,6-Diamino-8-azapurine (N9-β-d-riboside) | ~310 | 365 | ~0.9 | Highly fluorescent. nih.govepa.govciteab.com |

| 2,6-Diamino-8-azapurine (N8-β-d-riboside) | ~310 | ~430 | ~0.4 | Highly fluorescent. nih.govepa.govciteab.com |

Interactions with Biological Macromolecules and Cellular Pathway Modulation in Vitro and Cellular Models

Enzyme Inhibition and Mechanistic Studies

8-Azapurine derivatives have been extensively studied for their effects on several key enzymes. Their ability to act as either substrates or inhibitors provides valuable insights into the mechanisms of these enzymes. rsc.orgmdpi.com

8-Azaxanthine (B11884) has been identified as a competitive inhibitor of urate oxidase (UOX), an enzyme that catalyzes the oxidation of uric acid. nih.govnih.gov X-ray diffraction studies have shown that 8-azaxanthine binds to the substrate-binding site of the enzyme. nih.govnih.gov This binding prevents the natural substrate, uric acid, from accessing the active site, thereby inhibiting the enzyme's catalytic activity. nih.gov The interaction of 8-azaxanthine with urate oxidase is a key example of its role in modulating purine (B94841) metabolism. nih.gov

8-Azapurines serve as substrates for purine nucleoside phosphorylase (PNP), which catalyzes their conversion to the corresponding nucleosides. researchgate.netorcid.org However, they are generally considered poor substrates for the bacterial (E. coli) enzyme, with catalytic efficiencies being about 1% of that for natural purines. rsc.orgresearchgate.net In contrast, mammalian PNPs can effectively synthesize 8-azaguanosine, particularly at a pH below 7. rsc.orgresearchgate.net

The nucleosides of 8-azapurines, such as 8-azainosine, can act as inhibitors of PNP. researchgate.net 8-Azainosine is a notable inhibitor of E. coli PNP, with a Ki value of approximately 20 µM, and it also inhibits the calf spleen enzyme with a Ki of about 40 µM. researchgate.net The inhibition is typically uncompetitive. researchgate.net The unique fluorescent properties of 8-azapurines and their nucleosides make them useful probes for studying PNP kinetics. rsc.orgresearchgate.net

Table 1: Kinetic Parameters for Enzymatic Ribosylation of 8-Azapurines by PNP

| Substrate/Enzyme | K_m (µM) | V_{max} (Relative) |

|---|---|---|

| 8-Azaguanine (B1665908) | ||

| Calf Spleen PNP | 20 | 1.5 |

| E. coli PNP | 200 | 0.8 |

| 2,6-Diamino-8-azapurine (B97548) | ||

| Calf Spleen PNP | 150 | 0.2 |

| E. coli PNP | 250 | 0.1 |

Data sourced from Wierzchowski et al. and presented for pH 6.5. mdpi.commdpi.com

8-Azapurines, such as 8-azahypoxanthine (B1664207) and 8-azaguanine, have been investigated as potential inhibitors of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRTase), a key enzyme in the purine salvage pathway of some pathogenic protozoa like Plasmodium falciparum. rsc.orgnih.govasm.org While some this compound derivatives have been synthesized and tested, they have not always shown significant inhibitory benefits. nih.gov For instance, an acyclic this compound analogue did not show improved inhibition of P. falciparum HGXPRTase compared to other designed inhibitors. nih.gov However, the principle of targeting this enzyme with purine analogs remains a valid strategy in drug discovery. rsc.orgasm.org

Derivatives of this compound have been synthesized and evaluated as ligands for adenosine (B11128) receptors, particularly the A₁ subtype. nih.govresearchgate.net A series of N-[9-(ortho-fluorobenzyl)-2-phenyl-8-azapurin-6-yl]-amides demonstrated enhanced affinity for the A₁ receptor. nih.gov Specifically, a compound with a meta-fluorophenyl substituent on the amide group exhibited high selectivity for the A₁ receptor over A₂A and A₃ subtypes. nih.gov Another study on 2-phenyl-9-benzyl-8-azapurines with an amido group at the 6-position also reported high affinity for the A₁ adenosine receptor, with good selectivity against A₂A and A₃ receptors for many compounds in the series. researchgate.net These findings highlight the potential of the this compound scaffold in developing selective adenosine receptor ligands. nih.govresearchgate.net

Table 2: Adenosine Receptor Binding Affinities of Selected this compound Derivatives

| Compound Series | Receptor Subtype | Affinity (K_i, nM) |

|---|---|---|

| N-[9-(ortho-fluorobenzyl)-2-phenyl-8-azapurin-6-yl]-amides | A₁ | High affinity, selective |

| 2-Phenyl-9-benzyl-8-azapurines (N⁶-amido substituted) | A₁ | High affinity, many selective |

| 7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines | A₁ | K_i < 50 nM for some derivatives |

| 7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines | A₂A | Low affinity (e.g., K_i = 1750 nM for one compound) |

Data compiled from studies on various this compound analogues. nih.govresearchgate.netacs.org

The this compound structure has been explored as a modification of the purine scaffold for inhibitors of cyclin-dependent kinases (CDKs). nih.gov Generally, the introduction of a nitrogen atom at the 8-position of the purine ring in these compounds led to a decrease in their CDK2 inhibitory activity when compared to the parent purine compounds. nih.gov However, some of these this compound derivatives maintained significant antiproliferative effects. nih.gov In a different study, a pyrazolo[4,3-d]pyrimidine analogue of myoseverin (B1677587), which is structurally related to 8-azapurines, showed inhibitory activity against CDKs 1, 2, and 7. nih.govcapes.gov.br

Nucleic Acid Interactions and Their Biological Implications

The substitution of the C(8) carbon with a nitrogen atom in the purine ring of 8-azapurines introduces significant changes to the molecule's electronic properties, which in turn governs its interactions with nucleic acids and their constituent machinery. These analogs are recognized by various enzymes involved in nucleic acid metabolism, leading to their incorporation into polynucleotide chains, disruption of normal base-pairing, and interference with transcriptional processes.

8-Azapurines, particularly their nucleotide forms, can serve as substrates for polymerases, leading to their incorporation into RNA. nih.govwikipedia.org Specifically, 8-azaguanosine-5'-triphosphate (8-azaGTP) is recognized as a fairly effective substrate by various RNA polymerases both in vitro and in vivo, allowing for its insertion into RNA transcripts. nih.govwikipedia.orgwikipedia.org Once metabolized, 8-azapurines can be incorporated as 8-azaAMP or 8-azaGMP. nih.govwikipedia.org This incorporation is a key aspect of their biological activity, as the presence of 8-azaguanine in RNA has been linked to cellular toxicity. nih.govwikipedia.org For instance, 8-azaguanine has been observed to replace guanine (B1146940) in tRNA through the tRNA-guanine ribosyltransferase reaction. nih.govwikipedia.org

However, the efficiency of this incorporation can be context-dependent. For example, 8-azaATP acts as a suicidal substrate for yeast poly(A) polymerase, indicating that its incorporation into RNA is not always efficient. nih.govwikipedia.org

In contrast to RNA, the incorporation of 8-azapurines into DNA in vivo is generally not observed. nih.govwikipedia.org Some exceptions have been noted in bacterial systems. nih.govwikipedia.org At the nucleoside level, 2'-deoxynucleosides of 8-azaadenine (B1664206) exhibit weak cytotoxicity. nih.govwikipedia.org However, pro-drug forms designed to deliver the triphosphate intracellularly show significant toxicity, which may be due to the inhibition of DNA synthesis by the triphosphates. nih.govwikipedia.org These triphosphates have been shown to undergo incorporation into DNA via polymerase α in in vitro settings. nih.govwikipedia.org

The replacement of a standard purine with an this compound analog within a nucleic acid duplex can influence its stability and pairing properties. Despite the structural change, 8-azaguanine (8azaG) largely preserves the Watson-Crick hydrogen bonding face of guanine. mpg.de Consequently, the substitution of guanine with 8azaG does not cause a significant change in the melting temperature (Tm) of base-paired RNA duplexes. wikipedia.org This suggests that the presence of 8azaG does not substantially disrupt the crucial stacking and hydrogen bonding interactions that stabilize the RNA helix. wikipedia.org

Studies on modified DNA duplexes containing N8-glycosylated this compound derivatives have shown that these modifications generally lead to a decrease in duplex stability, as evidenced by lower melting temperatures. fishersci.cafishersci.campg.de For instance, N8-glycosylated 8-aza-2-methylhypoxanthine shows a preferential recognition for thymine (B56734) and guanine in the opposing strand. fishersci.cafishersci.campg.de The base pair formed between N8-glycosylated 8-aza-6-thiohypoxanthine and a modified partner, N9-glycosylated 2-methyl-6-thiohypoxanthine, exhibited a degree of orthogonal interaction, suggesting potential for artificial base pair systems. fishersci.cafishersci.ca

| Modified Base in Duplex | Opposite Canonical Base | ΔTm (°C) |

|---|---|---|

| N8-glycosylated 8-aza-2-methylhypoxanthine (X1) | A | -17.5 |

| C | -16.5 | |

| G | -12.0 | |

| T | -11.5 | |

| N8-glycosylated 8-aza-6-thiohypoxanthine (X2) | A | -17.5 |

| C | -17.0 | |

| G | -16.5 | |

| T | -16.0 |

Table 1. Change in melting temperature (ΔTm) of DNA duplexes upon incorporation of a modified this compound nucleoside opposite a canonical base, based on data from Leonczak et al. fishersci.ca

Quantum mechanical perturbation methods and Density Functional Theory (DFT) have been employed to analyze the interaction energies between 8-azapurines and canonical nucleic acid bases. cenmed.comwikipedia.orgnih.gov These computational studies provide insight into the stability of potential base pairings and stacking interactions that guide the behavior of these analogs within a biological system. cenmed.comeragene.comfishersci.at

Calculations of in-plane hydrogen bonding energies reveal that 8-azaadenine can form a stable Watson-Crick pair with uracil (B121893) and thymine. The interaction energies are comparable to those of a standard adenine-uracil or adenine-thymine pair. cenmed.com In contrast, while 8-azaguanine can also form pairs with uracil or thymine, these complexes are predicted to distort the nucleic acid chain, potentially hindering the elongation process. cenmed.com

| This compound Base Pair | Hydrogen Bonding Energy (kcal/mol) |

|---|---|

| 8-Azaadenine : Uracil | -8.52 |

| 8-Azaadenine : Thymine | -8.49 |

Table 2. Calculated hydrogen bonding dimer energies for 8-azaadenine with pyrimidines, based on data from Ojha and Sanyal. cenmed.com

Stacking energy calculations further indicate that 8-azapurines have a preference for binding in the vicinity of the more polar bases, guanine or cytosine, during template recognition processes. cenmed.com Based on a combination of these energetic considerations, the predicted order of biological activity for the studied analogs is 8-azaguanine > 8-aza-2,6-diaminopurine > 8-azaadenine. cenmed.com

The ability of this compound nucleotides to act as substrates for RNA polymerases directly implicates them in the modulation of transcription. wikipedia.orgepa.gov As an efficient substrate for T7 RNA polymerase, 8-azaguanosine-5'-triphosphate (8azaGTP) is incorporated into RNA transcripts specifically opposite a cytosine in the DNA template. wikipedia.orgmpg.deepa.gov This demonstrates that it can be correctly recognized during the transcription process. wikipedia.orgepa.gov

However, the consequences of this incorporation can be disruptive. The presence of 8-azaguanine in an mRNA template has been shown to result in the production of abnormal RNA, which is accompanied by a significant decrease in protein synthesis. cenmed.com Computational models suggest that while 8-azaguanosine can effectively substitute for guanosine (B1672433) during transcription, the resulting modified RNA may be functionally impaired. cenmed.com The binding of the analog can ultimately halt the growth of the template, leading to an inhibition of nucleic acid synthesis. cenmed.com This inhibition of transcription and the subsequent disruption of protein synthesis is considered a key mechanism behind the biological effects of 8-azapurines. cenmed.com

Modulation of Cellular Pathways (In Vitro Cell Lines)

8-Azapurines are recognized inhibitors of purine nucleotide biosynthesis. fishersci.at The mechanism of action for 8-azaguanine involves its conversion by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) into the fraudulent nucleotide, 8-azaguanosine monophosphate (azaGMP). fishersci.at The formation of azaGMP effectively blocks the de novo synthesis of purine nucleotides. fishersci.at Cells that are deficient in HGPRTase are unable to perform this conversion and are therefore resistant to the effects of 8-azaguanine. fishersci.at

Similarly, 8-azaadenosine (B80672) has been demonstrated to be a potent inhibitor of de novo purine synthesis in cell culture studies. fishersci.se The metabolic fate of these analogs is intertwined with the purine pathway. For example, 8-azainosine monophosphate (8-azaIMP), another key intermediate, is readily oxidized by IMP dehydrogenase to form 8-azaxanthosine monophosphate (8-azaXMP). nih.govwikipedia.org This product, 8-azaXMP, is then a moderately good substrate for GMP synthetase, continuing its journey through the pathway. nih.govwikipedia.org Interestingly, the influence of 8-azapurines extends to pyrimidine (B1678525) metabolism, as 8-azaXMP has been identified as a relatively effective inhibitor of OMP decarboxylase, a crucial enzyme in pyrimidine biosynthesis. nih.govwikipedia.org

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative activity across a variety of human cancer cell lines. The introduction of different substituents onto the this compound core has led to the development of compounds with significant cytotoxic effects.

A series of novel this compound carbocyclic nucleoside hydrazones were synthesized and evaluated for their in vitro anticancer activities against the human liver cancer cell line (Huh-7) and the human breast cancer cell line (A549). nih.gov Similarly, another study on 2,4,5-trisubstituted 1,3-thiazole derivatives incorporating a hydrazide-hydrazone moiety, which can be related to modified this compound structures, showed inhibitory activity against a panel of five human cancer cell lines: MCF-7 (breast), HepG2 (liver), BGC-823 (gastric), Hela (cervical), and A549 (lung). researchgate.net In this study, eighteen of the synthesized compounds displayed higher inhibitory activity than the reference drug 5-Fluorouracil. researchgate.net

Furthermore, analogues of myoseverin, a known inhibitor of microtubule assembly, were prepared with an this compound heterocyclic skeleton. capes.gov.brnih.gov The rearrangement of nitrogen atoms in the purine ring structure was found to affect the proliferation of cancer cell lines, indicating that the this compound core can serve as a template for the development of new antiproliferative agents. capes.gov.brnih.gov Some of these compounds showed promising antitumor activities against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and human oral epidermoid carcinoma (KB) cell lines in vitro. researchgate.net

Table 1: Antiproliferative Activity of this compound Derivatives in Various Cancer Cell Lines

| Compound/Series | Cancer Cell Line | Reported Activity | Source |

|---|---|---|---|

| This compound carbocyclic nucleoside hydrazones | Huh-7 (Human Liver Cancer) | Anticancer activity evaluated | nih.gov |

| This compound carbocyclic nucleoside hydrazones | A549 (Human Lung Cancer) | Anticancer activity evaluated | nih.gov |

| 2,4,5-trisubstituted 1,3-thiazole derivatives (T1, T26, T38) | MCF-7, HepG2, BGC-823, Hela, A549 | Showed higher inhibitory activity than 5-Fluorouracil. IC50 values for T1, T26, and T38 were 2.21 µg/mL (MCF-7), 1.67 µg/mL (BGC-823), and 1.11 µg/mL (HepG2) respectively. | researchgate.net |

| This compound analogues of myoseverin | Various cancer cell lines | Affects proliferation | capes.gov.brnih.gov |

| 6-Azapurines | CCRF-HSB-2 (Human T-cell acute lymphoblastoid leukemia) | Prospective antitumour activities | researchgate.net |

| 6-Azapurines | KB (Human oral epidermoid carcinoma) | Prospective antitumour activities | researchgate.net |

Mechanism of Action: Induction of Tumor Suppressor p53

A key mechanism underlying the antiproliferative activity of certain this compound derivatives is the induction of the tumor suppressor protein p53. The p53 protein plays a crucial role in regulating the cell cycle and inducing apoptosis, and its activation is a critical target for cancer therapy. nih.gov

Research on novel this compound derivatives has shown that while the introduction of a nitrogen atom at position 8 of the purine ring generally decreased the inhibitory activity against cyclin-dependent kinase 2 (CDK2) compared to model trisubstituted purines, the antiproliferative potential of some of these derivatives remained high. researchgate.netnih.gov This sustained antiproliferative effect was linked to their ability to activate the p53 tumor suppressor. researchgate.netnih.gov The activation of p53 by these compounds can trigger downstream pathways leading to cell cycle arrest and apoptosis in cancer cells. One of the synthesized 8-aza-2,6-diaminopurine analogues was identified as the most active p53 inducer in the studied series. researchgate.net

Antiplatelet Aggregation Activity

Several N6-substituted derivatives of this compound have been identified as potent inhibitors of platelet aggregation. researchgate.netnih.gov These compounds have been investigated for their potential as novel antiplatelet agents, which are crucial in the prevention of thrombotic events.

Two series of N6 derivatives of this compound, one with amino derivatives and another with hydrazone derivatives, were synthesized and evaluated for their ability to inhibit adenosine diphosphate (B83284) (ADP)-induced platelet aggregation in vitro. nih.govrsc.orgrsc.org The results indicated that compounds from both series exhibited antiplatelet activity. nih.gov Notably, the introduction of a hydrazone moiety at the N6 position of the this compound core led to an enhancement in antiplatelet aggregation activities. nih.gov

Within the hydrazone series, compound IIh was identified as the most active, with an IC50 value of 0.20 µM, making it nearly four times more potent than the reference drug ticagrelor (B1683153) (IC50 = 0.74 µM). researchgate.netnih.govrsc.org Further studies on other derivatives showed that compounds 2a, 2b, 2c, and 2d significantly inhibited platelet aggregation induced by both ADP and collagen. researchgate.net Specifically, compound 2c was found to inhibit the arachidonic acid pathway. researchgate.net These active compounds are believed to exert their effects by targeting key receptors on platelets, such as the P2Y12 receptor. researchgate.netnih.gov

Table 2: In Vitro Antiplatelet Aggregation Activity of this compound Derivatives

| Compound | Assay | IC50 (µM) | Reference Compound (IC50 µM) | Source |

|---|---|---|---|---|

| IIh (N6 hydrazone derivative) | ADP-induced platelet aggregation | 0.20 | Ticagrelor (0.74) | researchgate.netnih.govrsc.org |

In Vitro Antiviral Activity Studies

Derivatives of the this compound ring system have demonstrated significant antiviral activity against a range of DNA and RNA viruses in in vitro studies. google.comgoogle.com These findings have spurred interest in 8-azapurines as a scaffold for the development of novel antiviral agents.

Specifically, 9-hydroxyethoxymethyl derivatives of 2-amino-6-substituted-8-azapurines have shown potent antiviral effects. google.com Compounds such as 9-(2-hydroxyethoxymethyl)-8-azaguanine and 9-(2-benzoyloxyethoxymethyl)-8-azaguanine are noted for their high activity, particularly against herpesviruses, including herpes simplex virus (HSV), zoster, and varicella. google.com

Acyclic nucleotide analogs derived from 8-azapurines have also been synthesized and evaluated for their antiviral properties. capes.gov.bracs.orgnih.gov Among these, 9-(S)-HPMP-8-azaadenine and PME-8-azaguanine were found to be active against HSV-1, HSV-2, and cytomegalovirus (CMV) at concentrations ranging from 0.2 to 7 µg/mL, and against varicella-zoster virus (VZV) at concentrations of 0.04 to 0.4 µg/mL. capes.gov.bracs.orgnih.gov These compounds also showed activity against Moloney murine sarcoma virus (MSV). capes.gov.bracs.orgnih.gov Furthermore, PME-8-azaguanine and (R)-PMP-8-azaguanine were shown to protect MT-4 and CEM cells from the cytopathic effects induced by HIV-1 and HIV-2 at a concentration of approximately 2 µg/mL. capes.gov.brnih.gov

Carbocyclic analogues of this compound ribofuranosides have also been evaluated. nih.gov The 2,6-diamino-8-azapurine derivative, in particular, demonstrated significant activity against HSV-1. nih.gov

Table 3: In Vitro Antiviral Activity of this compound Derivatives

| Compound | Virus | Effective Concentration | Source |

|---|---|---|---|

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | 0.2 - 7 µg/mL | capes.gov.bracs.orgnih.gov |

| 9-(S)-HPMP-8-azaadenine | VZV | 0.04 - 0.4 µg/mL | capes.gov.bracs.orgnih.gov |

| PME-8-azaguanine | HSV-1, HSV-2, CMV | 0.2 - 7 µg/mL | capes.gov.bracs.orgnih.gov |

| PME-8-azaguanine | VZV | 0.04 - 0.4 µg/mL | capes.gov.bracs.orgnih.gov |

| PME-8-azaguanine | MSV | 0.3 - 0.6 µg/mL | capes.gov.bracs.orgnih.gov |

| PME-8-azaguanine | HIV-1, HIV-2 | ~2 µg/mL | capes.gov.brnih.gov |

| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | ~2 µg/mL | capes.gov.brnih.gov |

| 2,6-diamino-8-azapurine derivative | HSV-1 | Significant activity | nih.gov |

Advanced Computational Chemistry Approaches

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular dynamics (MD) simulations have proven to be a powerful tool for understanding the dynamic interactions between 8-azapurine derivatives and their protein targets. nih.gov These simulations allow researchers to observe the behavior of the protein-ligand complex over time, providing valuable information about binding stability, conformational changes, and the role of solvent molecules.

One notable application of MD simulations has been in the study of purine (B94841) nucleoside phosphorylase (PNP), an enzyme that metabolizes 8-azapurines. nih.gov By simulating the interaction of this compound analogs with calf PNP, researchers have been able to investigate the reasons behind the specific ribosylation patterns observed experimentally. nih.govresearchgate.net These simulations, often combined with other computational techniques, help to validate hypotheses about how these ligands are oriented within the enzyme's active site. nih.gov

The stability of protein-ligand complexes is a key factor in determining the efficacy of a potential drug molecule. MD simulations can be used to assess this stability by tracking parameters such as the root-mean-square deviation (RMSD) of the ligand within the binding pocket. researcher.life For instance, simulations of this compound derivatives complexed with their target proteins can reveal whether the ligand remains securely bound or exhibits significant fluctuations, which could indicate a less stable interaction. researcher.lifephyschemres.org

Molecular Docking Studies of Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein. science.gov This method is instrumental in understanding the binding modes of this compound derivatives and estimating their binding affinities. nih.gov

In the context of this compound research, docking studies have been employed to elucidate the binding of these compounds to various protein targets. For example, in the study of 2,6-diamino-8-azapurine (B97548) and 8-azaguanine (B1665908) with calf PNP, molecular docking was used to predict the most probable binding poses. nih.gov The results of these studies suggested that the orientation of the ligand within the binding channel plays a crucial role in determining the site of ribosylation. nih.govresearchgate.net

Docking scores, which are a measure of the predicted binding affinity, are often used to rank different ligands and prioritize them for further investigation. nih.gov By comparing the docking scores of various this compound derivatives, researchers can gain insights into the structure-activity relationships of these compounds. nih.gov Furthermore, the detailed interaction patterns revealed by docking studies, such as hydrogen bonds and hydrophobic interactions, can guide the design of new analogs with improved binding properties. researchgate.net

Quantum Chemical Calculations for Reactivity and Photochemistry

Quantum chemical calculations provide a powerful means to investigate the electronic structure, reactivity, and photochemical properties of this compound derivatives. nih.gov These methods, based on the principles of quantum mechanics, allow for the detailed study of molecular properties that are often difficult to probe experimentally. usp.br

Ground and Excited State Molecular Geometry Optimization

A fundamental aspect of quantum chemical calculations is the optimization of molecular geometries in both the ground and excited electronic states. researchgate.netrsc.org This process involves finding the lowest energy arrangement of atoms for a given electronic state. For this compound derivatives, geometry optimization has been used to study the planarity of the purine ring system and the orientation of substituents. mdpi.com

The differences in geometry between the ground and excited states can have a significant impact on the photophysical properties of a molecule. mdpi.com By optimizing the geometries of both states, researchers can gain insights into the changes that occur upon photoexcitation, which is crucial for understanding the fluorescence and photochemical behavior of 8-azapurines. researchgate.netrsc.org

Prediction of Spectroscopic Properties (UV-Vis Absorption and Fluorescence Spectra)

Quantum chemical calculations are widely used to predict the spectroscopic properties of molecules, including their UV-Vis absorption and fluorescence spectra. researchgate.netrsc.org These predictions can be compared with experimental data to validate the computational models and provide a deeper understanding of the electronic transitions involved. nih.gov

For this compound derivatives, time-dependent density functional theory (TD-DFT) is a commonly used method for calculating vertical excitation energies, which correspond to the maxima in the absorption and fluorescence spectra. nih.govmdpi.com These calculations have been instrumental in interpreting the experimental spectra of 8-azapurines and their analogs, helping to identify the electronic transitions responsible for their characteristic absorption and emission bands. nih.govresearchgate.net

The accuracy of these predictions is often dependent on the choice of computational method and the inclusion of solvent effects. nih.govmdpi.com By carefully selecting the appropriate level of theory, researchers can achieve good agreement between the calculated and experimental spectra, providing valuable insights into the photophysical properties of these compounds. nih.gov

Determination of Molecular Electrostatic Properties and Solvent Effects

The molecular electrostatic potential (MEP) is a key property that governs the non-covalent interactions of a molecule. Quantum chemical calculations can be used to determine the MEP of this compound derivatives, providing insights into their reactivity and intermolecular interactions. researchgate.netrsc.orgreferencecitationanalysis.com

Solvent effects can have a profound impact on the properties of molecules, including their tautomeric equilibria, absorption and emission spectra, and reactivity. umn.eduacs.org Computational models, such as the polarizable continuum model (PCM), are often used to account for the influence of the solvent on the properties of 8-azapurines. mdpi.com These models have been successfully applied to study the tautomerism of this compound in aqueous solution and to investigate the solvent-dependent photophysics of its derivatives. mdpi.comumn.edu

Elucidation of Photo-Transformation Pathways and Kinetic Parameters

Quantum chemical calculations can be used to explore the potential energy surfaces of excited states, providing a powerful tool for elucidating the pathways of photochemical reactions. usp.brresearchgate.net This approach has been applied to study the photo-transformation of this compound derivatives, helping to identify the key intermediates and transition states involved in these processes. researchgate.netrsc.org